molecular formula C17H14BrN3O2 B2660947 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 923094-94-4

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2660947
CAS No.: 923094-94-4
M. Wt: 372.222
InChI Key: XMLGMFOEYKTTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic halogenated N-(1,3,4-oxadiazol-2-yl)benzamide, a chemical class recognized as a privileged scaffold in antimicrobial research . This compound is part of a family of halogenated oxadiazoles that have demonstrated potent activity against drug-resistant bacterial pathogens, specifically Methicillin-Resistant Staphylococcus aureus (MRSA) . Global proteomic studies on closely related analogs indicate that these compounds are multi-targeting antibiotics that impact essential bacterial processes. These mechanisms include the regulation of menaquinone biosynthesis, disruption of iron homeostasis leading to iron starvation, and effects on essential proteins like DnaX and Pol IIIC, which are involved in DNA replication . Furthermore, these compounds have been shown to depolarize bacterial membranes and demonstrate a remarkably low propensity for resistance development in MRSA even after prolonged serial passaging, making them compelling subjects for the development of novel anti-infective agents . The 1,3,4-oxadiazole core is a versatile heterocycle known for its thermal stability and ability to form key hydrogen bonds with biological targets, contributing to its significant research value across various therapeutic areas . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-6-7-13(8-11(10)2)16-20-21-17(23-16)19-15(22)12-4-3-5-14(18)9-12/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLGMFOEYKTTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the brominated oxadiazole with a benzamide derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced analogs, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical reactions, aiding in the development of more complex organic molecules.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of oxadiazoles can possess significant antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound is being investigated for its ability to inhibit cancer cell proliferation. For instance, it has been tested against non-small cell lung cancer (NSCLC) cell lines with promising results in inhibiting cell growth.

Medicine

Ongoing research aims to explore its therapeutic potential:

  • Infectious Diseases : The compound's mechanism may involve interactions with specific molecular targets related to DNA synthesis or cell signaling pathways.
  • Cancer Treatment : Its ability to modulate pathways associated with apoptosis and immune response positions it as a candidate for further drug development.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell signaling.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound C₁₇H₁₄BrN₃O₂ 372.216 3-bromobenzamide, 3,4-dimethylphenyl-oxadiazole N/A Not reported
LMM5 C₂₄H₂₂N₄O₄S 462.52 4-methoxybenzyl, benzyl(methyl)sulfamoyl N/A Antifungal (C. albicans)
Compound 26 () C₁₆H₁₀BrN₃O₂S 388.24 4-bromobenzamide, thiophen-2-yl-oxadiazole N/A Not reported
D35 () C₁₇H₁₄N₄O₂ 306.32 4-methylbenzamide, pyridin-4-yl-oxadiazole N/A Putative AlaDH inhibitor
F1374-0140 () C₁₃H₈BrFN₃O₂S 365.19 5-bromothiophene, 4-fluorophenyl-oxadiazole N/A Kinase inhibition
Compound 3 () C₁₇H₁₄BrN₃O₂ 372.22 2-bromophenyl-oxadiazole, benzamide N/A GSK-3β binding (Alzheimer’s)

Key Observations:

Substituent Effects: The bromine atom on the benzamide (target compound) contrasts with analogs bearing bromine on heterocycles (e.g., F1374-0140’s thiophene) or absent in non-halogenated derivatives (e.g., D35) . Bromine’s electron-withdrawing nature may enhance stability or alter binding interactions compared to methyl or methoxy groups. The 3,4-dimethylphenyl group on the oxadiazole ring provides steric bulk and lipophilicity, distinguishing it from pyridinyl (D35) or thiophenyl (Compound 26) substituents .

Molecular Weight and Solubility :

  • The target compound (372.22 g/mol) is lighter than sulfamoyl-containing analogs like LMM5 (462.52 g/mol) but heavier than pyridinyl derivatives (D35, 306.32 g/mol). Higher molecular weight in sulfamoyl compounds may reduce solubility, as seen in LMM5’s formulation with surfactants .

Key Insights:

Antifungal Activity :

  • Unlike LMM5 and LMM11, which inhibit thioredoxin reductase, the target compound lacks a sulfamoyl group critical for this activity. Methyl and bromine substituents may redirect its mechanism toward other targets .

Enzyme Binding :

  • Compound 3 () binds GSK-3β via hydrogen bonds between its oxadiazole nitrogen and Val133. The target compound’s 3-bromo substitution could sterically hinder similar interactions .

Lipophilicity: The target compound’s log P (unreported) is likely lower than sulfamoyl analogs but higher than pyridinyl derivatives.

Biological Activity

3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzamide moiety linked to an oxadiazole ring. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with various biological targets. The structural formula can be represented as follows:

C17H14BrN3O2\text{C}_{17}\text{H}_{14}\text{BrN}_3\text{O}_2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is usually achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Bromination : The introduction of the bromine atom can be performed using brominating agents.
  • Coupling with Benzamide : The final step involves coupling the oxadiazole derivative with a suitable benzoyl chloride in the presence of a base.

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance:

  • A study demonstrated that compounds with similar oxadiazole structures showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
  • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Antimicrobial and Antioxidant Activities

In addition to anticancer properties, 1,3,4-oxadiazole derivatives have been reported to possess antimicrobial and antioxidant activities:

  • Several studies highlighted their effectiveness against bacterial strains and their potential as antioxidant agents due to their ability to scavenge free radicals .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or microbial growth.
  • Receptor Binding : It could interact with receptors similar to other benzamide derivatives, influencing cellular signaling pathways related to proliferation and apoptosis .

Comparative Studies

Comparative analysis with other similar compounds reveals distinct biological profiles:

Compound NameStructure FeaturesBiological Activity
2-bromo-N-(3,4-dimethylphenyl)benzamideLacks an oxadiazole ringDifferent anticancer properties
4-bromo-N-(2,5-dimethylphenyl)benzamideVaries in substitution patternVariations in reactivity
N-(3,4-dimethylphenyl)-2-bromobenzamideBromine positioned differentlyAffects chemical behavior

The unique combination of the oxadiazole ring and brominated benzamide moiety in this compound contributes to its distinctive biological activities compared to other derivatives.

Case Studies

Recent studies have explored the potential applications of this compound in therapeutic settings:

  • Antitumor Activity : In vitro studies indicated that this compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells.
  • Mechanistic Insights : Investigations using molecular docking have shown strong interactions between the compound and target proteins involved in tumor growth regulation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Reacting 3,4-dimethylphenylhydrazide with cyanogen bromide (CNBr) in methanol to generate the 1,3,4-oxadiazole-2-amine intermediate .

Amide coupling : The amine intermediate is coupled with 3-bromobenzoyl chloride using a base (e.g., NaH) in anhydrous tetrahydrofuran (THF) to form the final benzamide derivative .

  • Alternative routes may employ coupling reagents like EDCI/HOBt for milder conditions .

Q. How is the purity and structural integrity of the compound validated?

  • Chromatography : HPLC with reverse-phase C18 columns (e.g., 95.5% purity achieved using methanol/water gradients) .
  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.4–8.0 ppm for bromophenyl, oxadiazole C=O at ~165 ppm) .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 428.11) .

Q. What initial biological screening assays are recommended?

  • Antimicrobial : Broth microdilution against Staphylococcus aureus (MIC values) .
  • Enzyme inhibition : Kinetic assays for targets like alkaline phosphatase (IC₅₀ determination) or histone deacetylases (HDACs) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM for HDAC inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation :

  • Electron-withdrawing groups (e.g., Br, CF₃) enhance enzyme inhibition by increasing electrophilicity .
  • 3,4-Dimethylphenyl on oxadiazole improves lipophilicity (log P ~3.5), aiding membrane penetration .
    • Bioisosteric replacements : Replacing oxadiazole with thiadiazole reduces activity, highlighting the importance of the oxadiazole ring in target binding .

Q. What computational methods predict interactions with target enzymes?

  • Molecular docking : Use PDB structures (e.g., hCA II: 5NY3) to identify key interactions:

  • Oxadiazole nitrogen forms hydrogen bonds with His265 (2.13 Å) .
  • Bromophenyl group occupies hydrophobic pockets (e.g., in HDACs) .
    • MD simulations : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å confirms stable complexes) .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Confirm antimicrobial activity with both in vitro (MIC) and in vivo (nematode survival) models .
  • Enzyme source validation : Use recombinant human enzymes (vs. bacterial homologs) to avoid off-target effects .
  • Dose-response curves : Ensure IC₅₀ values are calculated from ≥3 independent replicates to reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.